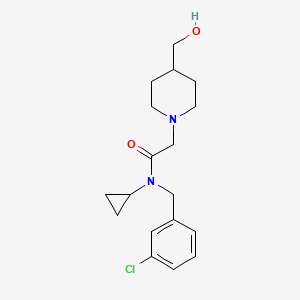
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid
Overview
Description
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of cyclohexylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid to form the desired product.
-
Protection of Cyclohexylamine
Reagents: Cyclohexylamine, di-tert-butyl dicarbonate, triethylamine
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: Cyclohexylamine + (Boc)2O → Boc-cyclohexylamine
-
Formation of this compound
Reagents: Boc-cyclohexylamine, bromoacetic acid, base (e.g., sodium hydroxide)
Conditions: Room temperature, solvent (e.g., water or ethanol)
Reaction: Boc-cyclohexylamine + BrCH2COOH → this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid can undergo several types of chemical reactions, including:
-
Deprotection: : Removal of the Boc protecting group under acidic conditions.
Reagents: Trifluoroacetic acid, hydrochloric acid
Products: Cyclohexylamino-acetic acid
-
Substitution: : Reaction with nucleophiles to form substituted derivatives.
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: Room temperature, solvent (e.g., ethanol)
Products: Substituted amino-acetic acid derivatives
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Nucleophiles such as amines or alcohols
Scientific Research Applications
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for various applications in biology and medicine.
Mechanism of Action
The mechanism of action of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(2-tert-Butoxycarbonylamino)-acetic acid: Lacks the cyclohexyl group, making it less sterically hindered.
(2-tert-Butoxycarbonylamino-cyclohexylamino)-propionic acid: Contains an additional methyl group, altering its reactivity and steric properties.
Uniqueness
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid is unique due to the presence of both the Boc protecting group and the cyclohexyl moiety. This combination provides steric hindrance and protection, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10-7-5-4-6-9(10)14-8-11(16)17/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWFLFDQZEOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B3234802.png)

![3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234812.png)
![1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3234820.png)


![[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3234838.png)

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide](/img/structure/B3234848.png)

![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide](/img/structure/B3234855.png)
